molecular formula C13H4Cl6O B1211021 1,2,4,5,7,8-Hexachloro-9H-xanthene CAS No. 38178-99-3

1,2,4,5,7,8-Hexachloro-9H-xanthene

Cat. No. B1211021
CAS RN: 38178-99-3
M. Wt: 388.9 g/mol
InChI Key: UJJKLXQRMWQYJE-UHFFFAOYSA-N
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Description

1,2,4,5,7,8-Hexachloro-9H-xanthene is a xanthene derivative composed of a six-membered xanthene ring with six chlorine atoms attached at the 1, 2, 4, 5, 7, and 8 positions . It is used in the production of fluorescent dyes and pigments and has potential applications in optical imaging and sensing .


Molecular Structure Analysis

The molecular structure of 1,2,4,5,7,8-Hexachloro-9H-xanthene consists of a six-membered xanthene ring with six chlorine atoms attached at the 1, 2, 4, 5, 7, and 8 positions . The molecular formula is C13H4Cl6O .


Physical And Chemical Properties Analysis

1,2,4,5,7,8-Hexachloro-9H-xanthene has a molecular weight of 388.88800 . It has a density of 1.699g/cm3 and a boiling point of 507.7ºC at 760 mmHg . The exact mass is 385.83900 and the LogP value is 7.30350 .

Scientific Research Applications

Catalytic Applications

  • Catalysis in Organic Reactions : 1,2,4,5,7,8-Hexachloro-9H-xanthene has been utilized in the catalysis of organic reactions. For instance, 1,3-Dichloro-tetra-n-butyl-distannoxane, a related compound, has been used to catalyze the substitution of 9H-xanthen-9-ol with various nucleophiles, demonstrating the utility of xanthene derivatives in organic synthesis (Liu et al., 2012).

Environmental and Toxicological Research

  • Environmental Contamination Studies : Research has been conducted on the environmental hazards posed by chlorinated xanthenes, including 1,2,4,5,7,8-Hexachloro-9H-xanthene. These studies are crucial in understanding the environmental impact and potential risks associated with these compounds (DeCaprio et al., 1987).

Pharmaceutical and Medicinal Chemistry

  • Synthesis of Biologically Active Compounds : Xanthenes, including derivatives like 1,2,4,5,7,8-Hexachloro-9H-xanthene, have been explored for their potential in creating bioactive molecules. Their modification and synthesis have been studied extensively due to their potential applications in medicinal chemistry (Maia et al., 2020).

Chemical Synthesis and Methodology

  • Development of Novel Protecting Groups in Peptide Synthesis : Xanthene derivatives have been investigated for their role as protecting groups in peptide synthesis, illustrating their versatility in complex organic synthesis processes (Han & Bárány, 1997).
  • Eco-Friendly Catalysts in Organic Synthesis : Studies have demonstrated the use of xanthene derivatives in the development of eco-friendly catalysts. These catalysts have been applied in synthesizing biologically active xanthene structures, highlighting their role in green chemistry (Samani et al., 2018).

Biological Activities and Applications

  • Investigation of Anti-inflammatory and Analgesic Properties : Xanthene derivatives have been synthesized and tested for their potential anti-inflammatory and analgesic activities, suggesting their applicability in developing new therapeutic agents (Banerjee et al., 2016).

Chemical Reactivity and Properties

  • Studies on Chemical Reactivity and Stability : Research has been conducted on the chemical reactivity of xanthene derivatives, providing insights into their stability and reactivity under various conditions, which is essential for their application in synthesis and drug development (Wada et al., 1999).

Safety And Hazards

1,2,4,5,7,8-Hexachloro-9H-xanthene is harmful if swallowed . When heated to decomposition, it emits toxic vapors of Cl− . It is considered to be toxic and harmful to the environment .

properties

IUPAC Name

1,2,4,5,7,8-hexachloro-9H-xanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4Cl6O/c14-6-2-8(16)12-4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)20-12/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJKLXQRMWQYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2Cl)Cl)Cl)OC3=C1C(=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191560
Record name 1,2,4,5,7,8-Hexachloro(9H)xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5,7,8-Hexachloro-9H-xanthene

CAS RN

38178-99-3
Record name 1,2,4,5,7,8-Hexachloro(9H)xanthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038178993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5,7,8-Hexachloro(9H)xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AP DeCaprio, R Briggs, JF Gierthy… - Journal of Toxicology …, 1987 - Taylor & Francis
A number of sites in the state of Missouri have been contaminated with polychlorinated dibenzodioxins and dibenzofurans as a result of improper waste‐oil application for dust control. …
Number of citations: 3 www.tandfonline.com
WD Rotard - Schriftenreihe des Vereins fur Wasser-, Boden-und …, 1985 - europepmc.org
[Dioxins in the environment]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About Tools Developers Help Contact us Helpdesk Feedback …
Number of citations: 3 europepmc.org

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